molecular formula C23H23ClN4O3 B10981029 N-(3-chlorophenyl)-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide

N-(3-chlorophenyl)-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide

Cat. No.: B10981029
M. Wt: 438.9 g/mol
InChI Key: KGDXFMBQTPPVBD-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-4-OXOBUTANAMIDE is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-4-OXOBUTANAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Moiety: Starting with the synthesis of the indole ring through Fischer indole synthesis or other methods.

    Attachment of the Piperazine Ring: The indole compound is then reacted with piperazine under specific conditions to form the indole-piperazine intermediate.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the intermediate and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-4-OXOBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The binding of the compound to its target can activate or inhibit specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLOROPHENYL)-4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-4-OXOBUTANAMIDE: can be compared with other compounds containing indole, piperazine, or chlorophenyl groups.

  • Examples include N-(3-CHLOROPHENYL)-4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-4-OXOBUTANAMIDE analogs with different substituents on the phenyl or indole rings.

Uniqueness

The uniqueness of N-(3-CHLOROPHENYL)-4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-4-OXOBUTANAMIDE lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C23H23ClN4O3

Molecular Weight

438.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-4-oxobutanamide

InChI

InChI=1S/C23H23ClN4O3/c24-16-4-3-5-17(14-16)26-21(29)8-9-22(30)27-10-12-28(13-11-27)23(31)19-15-25-20-7-2-1-6-18(19)20/h1-7,14-15,25H,8-13H2,(H,26,29)

InChI Key

KGDXFMBQTPPVBD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)NC2=CC(=CC=C2)Cl)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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